molecular formula C9H11ClN2O3 B2529515 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride CAS No. 2137735-44-3

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride

Cat. No.: B2529515
CAS No.: 2137735-44-3
M. Wt: 230.65
InChI Key: LSXIKGOMWGLPHK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c12-8-6(9(13)14)3-5-4-10-2-1-7(5)11-8;/h3,10H,1-2,4H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXIKGOMWGLPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)C(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C, depending on the specific reagents used .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro-naphthyridines .

Scientific Research Applications

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 2137735-44-3
  • Molecular Formula : C₉H₁₁ClN₂O₃
  • Molecular Weight : 230.65 g/mol
  • Structural Features : A partially saturated 1,6-naphthyridine core with a ketone group at position 2, a carboxylic acid substituent at position 3, and a hydrochloride salt . The hexahydro configuration imparts conformational flexibility, which may influence solubility and biological interactions .

Comparison with Structurally Similar Compounds

2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid

  • CAS Number : 219849-79-3
  • Molecular Formula : C₉H₆N₂O₃
  • Key Differences :
    • Saturation : Only two hydrogenated positions (1,2-dihydro) compared to six (1,2,5,6,7,8-hexahydro) in the target compound.
    • Physicochemical Properties : Lower molecular weight (190.16 g/mol) and absence of a hydrochloride salt result in reduced solubility in aqueous media .
  • Applications : Acts as a precursor for synthesizing naphthyridine-based kinase inhibitors .

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile hydrochloride

  • CAS Number : 1864064-57-2
  • Molecular Formula : C₉H₁₀ClN₃O
  • Synthesis: Produced via multi-step protocols involving cyclization and halogenation, with higher purity grades (≥95%) available for pharmaceutical research .
  • Applications : Used in medicinal chemistry for developing covalent inhibitors due to the electrophilic nitrile group .

4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

  • CAS Number : 4901-94-4
  • Molecular Formula : C₉H₆N₂O₃
  • Pharmacological Relevance: Derivatives of this scaffold have shown activity against bacterial DNA gyrase .

6-Ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

  • Structural Features : Incorporates an ethoxy group at position 6, enhancing lipophilicity compared to the unsubstituted target compound .
  • Applications: Explored in antibiotic development due to structural similarity to quinolones .

Comparative Data Table

Compound CAS Number Molecular Formula Key Functional Groups Saturation Applications
Target Compound (Hydrochloride) 2137735-44-3 C₉H₁₁ClN₂O₃ -COOH, -Cl Hexahydro (1,2,5,6,7,8) Drug intermediate, CNS research
2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid 219849-79-3 C₉H₆N₂O₃ -COOH Dihydro (1,2) Kinase inhibitor precursor
3-Carbonitrile Hydrochloride Analogue 1864064-57-2 C₉H₁₀ClN₃O -CN, -Cl Hexahydro Covalent inhibitor development
1,5-Naphthyridine Isomer 4901-94-4 C₉H₆N₂O₃ -COOH Dihydro (1,4) Antibiotic research

Pharmacological and Industrial Relevance

  • Target Compound: The hydrochloride salt improves solubility, making it favorable for oral formulations .
  • Carbonitrile Analogue : Electrophilic nitrile group enables covalent binding to cysteine residues in target proteins, a strategy used in kinase inhibitor design .

Biological Activity

2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is a complex organic compound belonging to the naphthyridine class. It possesses a unique bicyclic structure that combines features of both naphthalene and pyridine. The compound's molecular formula is C₉H₁₀ClN₃O₃ with a molecular weight of approximately 215.65 g/mol. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The structural uniqueness of this compound is attributed to its specific functional groups:

  • Carboxylic Acid Group : Contributes to acidic properties and potential interactions with biological targets.
  • Ketone Group : Influences reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities. Notable activities include:

  • Antimicrobial Properties : Compounds in this class have shown potential against various bacterial strains.
  • Gastric Antisecretory Effects : Related derivatives have demonstrated significant inhibition of gastric acid secretion in animal models .
  • Anticancer Activity : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the interactions with biological targets such as enzymes and receptors are mediated through the functional groups present in its structure.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Gastric Antisecretory Study :
    • In a study involving pyloric-ligated rats, derivatives showed a dose-dependent decrease in total acid output compared to standard treatments like cimetidine .
    • Two potent compounds were identified for further evaluation due to their superior efficacy.
  • Anticancer Activity :
    • Research has indicated that certain naphthyridine derivatives exhibit selective cytotoxicity against breast cancer cell lines (e.g., MCF-7), with IC50 values indicating significant potency .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey Features
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acidC₉H₁₁N₂O₃Exhibits diverse biological activities; potential for drug development
4-HydroxyquinolineC₉H₇NOKnown for antimicrobial properties; lacks carboxylic acid group
2-AminoquinolineC₉H₈N₂Exhibits distinct reactivity patterns; used in dye synthesis

Synthesis and Applications

The synthesis of this compound can be achieved through various methods depending on available starting materials and desired yield. Its applications span medicinal chemistry and pharmacological research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via hydrolysis of its nitrile or ester precursors. For example, acidic hydrolysis of 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (using 50% H2SO4, reflux for 18 hours) yields the carboxylic acid derivative . Hydrolysis of ethyl esters (e.g., using HCl, H2O, and ethanol under reflux for 9 hours) is another route, achieving yields up to 81% .

Q. How is the compound structurally characterized in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic and computational methods. Key techniques include:

  • NMR : To resolve proton environments in the hexahydro-naphthyridine ring and carboxylic acid moiety.
  • Mass Spectrometry : For molecular weight verification (C9H11ClN2O3, MW 230.65) .
  • SMILES/InChI : Structural descriptors (e.g., SMILES: C1CNCC2=C1NC(=O)C(=C2)C(=O)O.Cl ) aid in database alignment and computational modeling .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : As a hydrochloride salt, it should be stored in a desiccated environment at -20°C under inert gas (argon) to prevent hydrolysis. Safety guidelines recommend avoiding heat sources (≥50°C) to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield during ester/nitrile hydrolysis?

  • Methodological Answer : Variables include acid concentration (e.g., 50% H2SO4 vs. HCl), temperature (reflux vs. controlled heating), and reaction duration. For esters, a 9-hour reflux in HCl/ethanol achieves 81% yield, but extending time may risk side reactions (e.g., decarboxylation). Kinetic studies via HPLC can identify optimal parameters .

Q. What analytical methods detect impurities in the compound, and how are they quantified?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with reference standards (e.g., EP/JP impurities) is critical. For example, impurities like penilloic acids or unreacted precursors are resolved using C18 columns and UV detection at 254 nm. Calibration curves from certified reference materials (e.g., MM0392.05) ensure quantification accuracy .

Q. How do computational models predict physicochemical properties such as collision cross-section (CCS)?

  • Methodological Answer : Ion mobility spectrometry (IMS) coupled with software like MOBCAL calculates CCS values based on molecular dynamics simulations. For 2-oxo-naphthyridine derivatives, CCS predictions align with experimental data from drift-tube IMS, aiding in structural validation .

Q. How are tautomeric or isomeric byproducts controlled during synthesis?

  • Methodological Answer : Cyclocondensation reactions (e.g., converting 6-amino derivatives to naphthyridines) require strict pH and temperature control. For example, maintaining pH 6–7 and temperatures below 80°C minimizes isomerization. Reaction monitoring via TLC or in-situ IR identifies byproduct formation .

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